

# 3-(3'-Chlorobenzoyloxy)phenylboronic acid

## physical properties

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### Compound of Interest

*Compound Name:* 3-(3'-  
Chlorobenzoyloxy)phenylboronic  
acid

*Cat. No.:* B1591642

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An In-depth Technical Guide to the Physical Properties of **3-(3'-Chlorobenzoyloxy)phenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-(3'-Chlorobenzoyloxy)phenylboronic acid** is an arylboronic acid derivative of significant interest in medicinal chemistry and drug discovery.[1] As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physical properties is not merely academic; it is a cornerstone of successful formulation, development, and ultimately, therapeutic efficacy. Properties such as solubility, melting point, and stability directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its viability for manufacturing and storage.[2]

This guide provides a senior application scientist's perspective on the core physical characteristics of **3-(3'-Chlorobenzoyloxy)phenylboronic acid**. It moves beyond a simple data sheet to explain the causality behind experimental choices and provides actionable, self-validating protocols for in-lab characterization.

## Section 1: Molecular Identity and Physicochemical Profile

The foundational step in characterizing any chemical entity is to establish its identity and compile its known physicochemical parameters.

### Molecular Structure and Identity

The structure combines a phenylboronic acid moiety with a 3-chlorobenzyl ether group. This substitution pattern is critical as it dictates the molecule's polarity, potential for hydrogen bonding, and steric profile, all of which influence its physical behavior.

Caption: 2D Structure of **3-(3'-Chlorobenzoyloxy)phenylboronic acid**.

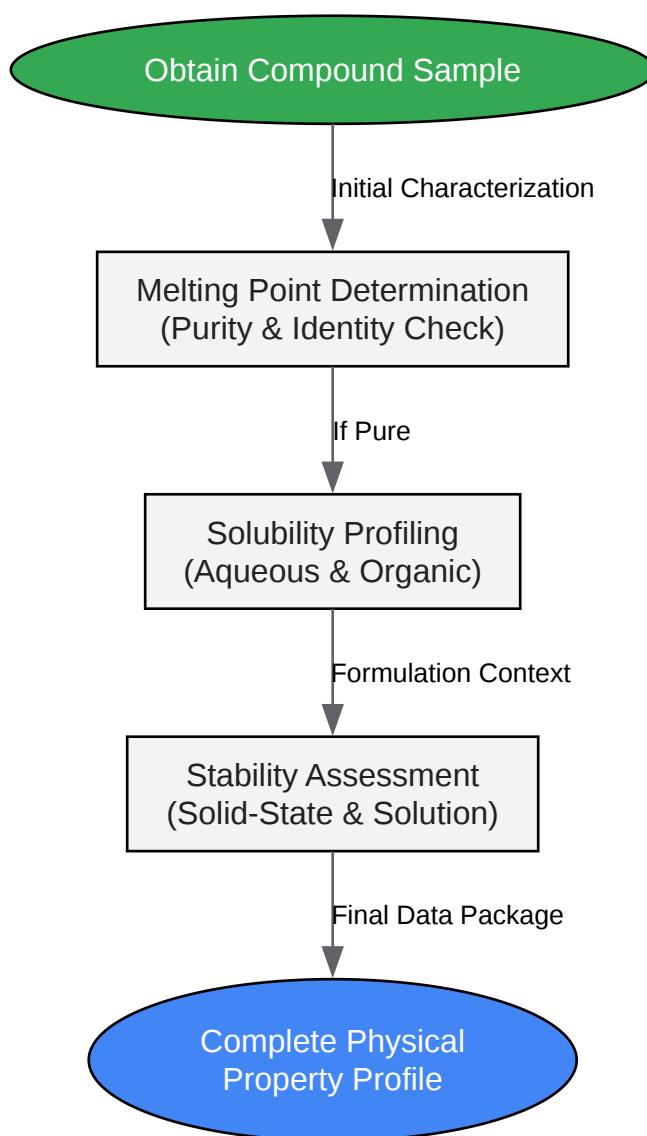
### Physicochemical Data Summary

The following table summarizes key physical and chemical identifiers for the compound. It is critical to note that many publicly available data points are computationally predicted rather than experimentally determined. This underscores the necessity of performing the experimental verifications detailed in Section 2.

Property	Value	Source
CAS Number	849062-33-5	[3][4]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> BClO <sub>3</sub>	[3]
Molecular Weight	262.50 g/mol	[3][5]
Appearance	White powder / solid	[6][7]
Boiling Point	454.3 ± 55.0 °C at 760 mmHg (Predicted)	[4]
Density	1.30 ± 0.1 g/cm <sup>3</sup> (Predicted)	[4]
pKa	8.03 ± 0.10 (Predicted)	[4]
LogP	1.59880 (Predicted)	[3]

## Section 2: Core Physical Properties: Experimental Determination and Rationale

For drug development professionals, predicted data is a starting point, not an end-point. Rigorous experimental determination of core physical properties is mandatory. The following protocols are designed to be self-validating and provide the robust data required for regulatory submissions and formulation design.



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Caption: Experimental workflow for physical property characterization.

## Melting Point Analysis

Expertise & Experience: The melting point is more than a physical constant; it is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress the melting point and broaden the range. [8] For a compound like **3-(3'-Chlorobenzyloxy)phenylboronic acid**, which may contain its anhydride form (a boroxine), this analysis is the first line of defense in ensuring sample quality. [9]

Trustworthiness (Self-Validating Protocol):

- Sample Preparation:
  - Gently crush a small amount of the white solid into a fine powder using a mortar and pestle. [10]
  - Take a glass capillary tube (sealed at one end) and tap the open end into the powder. [11]
  - Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a sample height of 1-2 mm. [8][11] Prepare at least three such samples for reproducibility.
- Instrument Setup (Digital Melting Point Apparatus):
  - Insert the packed capillary tube into the sample holder of the apparatus. [12]
  - Place a calibrated thermometer in the designated well. [12]
- Measurement:
  - Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurements.
  - Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slow, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the approximate melting point. [10]
  - Record the temperature at which the first drop of liquid appears ( $T_1$ ).

- Record the temperature at which the last crystal melts completely ( $T_2$ ).<sup>[12]</sup> The melting point range is  $T_1 - T_2$ .
- Repeat the accurate determination with two more fresh samples. The results should be consistent.
- Interpretation: A narrow range (e.g., 185-187°C) suggests high purity. A broad range (e.g., 178-185°C) may indicate the presence of impurities or the boroxine anhydride.

## Solubility Profiling

Expertise & Experience: Aqueous solubility is a primary determinant of oral bioavailability.<sup>[13]</sup> For drug candidates, understanding the pH-dependent solubility profile is crucial, as the compound will traverse environments of varying pH in the gastrointestinal tract.<sup>[14]</sup> Kinetic solubility is often used for high-throughput screening, but for lead optimization and formulation, thermodynamic equilibrium solubility provides the definitive, gold-standard data.<sup>[2][15]</sup>

Trustworthiness (Self-Validating Protocol - "Shake-Flask" Method):

- Preparation of Solvents:
  - Prepare a panel of pharmaceutically relevant media. At a minimum, this should include:
    - pH 1.2 buffer (e.g., 0.1 N HCl, simulated gastric fluid without enzymes).<sup>[14]</sup>
    - pH 4.5 acetate buffer.<sup>[14]</sup>
    - pH 6.8 phosphate buffer (simulated intestinal fluid).<sup>[14]</sup>
    - Purified water.
    - Common organic co-solvents (e.g., DMSO, Ethanol) for formulation studies.
- Equilibration:
  - Accurately weigh an excess amount of **3-(3'-Chlorobenzyloxy)phenylboronic acid** and add it to a known volume of each solvent in a sealed vial. The goal is to have undissolved solid remaining at equilibrium.<sup>[16]</sup>

- Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[14\]](#)[\[16\]](#)
- Sample Separation and Analysis:
  - After incubation, allow the vials to stand to let the excess solid settle.
  - Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.[\[16\]](#) This step is critical to avoid artificially high results.
  - Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[\[16\]](#) A calibration curve with known standards must be used for accurate quantification.
- Data Reporting: Report the solubility in mg/mL or µg/mL for each solvent at the specified temperature.

## Stability Assessment

Expertise & Experience: Arylboronic acids are known to be sensitive to certain conditions.[\[17\]](#)

The primary stability concerns are:

- Dehydration: Reversible formation of a cyclic anhydride known as a boroxine. This changes the molecular weight and can impact dissolution and reactivity.[\[9\]](#)
- Oxidation/Protodeboronation: Irreversible degradation pathways that can be promoted by heat, light, or certain reaction conditions, leading to loss of potency.[\[17\]](#)

Trustworthiness (Self-Validating Protocol):

- Solid-State Stability:
  - Place accurately weighed samples of the compound in separate, sealed vials.

- Store the vials under a matrix of accelerated stability conditions (e.g., 40°C/75% relative humidity, 60°C) and long-term conditions (e.g., 25°C/60% relative humidity, 2-8°C).[4][7]
- At specified time points (e.g., 1, 3, 6 months), remove a vial from each condition.
- Analyze the sample for purity by HPLC (to detect degradation products) and re-test the melting point. A change in either indicates instability.
- Solution-State Stability:
  - Prepare solutions of the compound in the solvents used for solubility testing.
  - Store these solutions under the same matrix of conditions as the solid-state study.
  - At specified time points, analyze the solutions by HPLC to quantify the parent compound and identify any new peaks corresponding to degradants.

## Section 3: Safety, Handling, and Storage

Authoritative Grounding: Based on available safety data, **3-(3'-Chlorobenzyloxy)phenylboronic acid** is classified as an irritant.[7]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[7]
- Signal Word: Warning.[7]
- Pictogram: GHS07 (Exclamation mark).[7]

Recommended Practices:

- Handling: Always handle this compound in a well-ventilated area or a chemical fume hood. [18][19] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Avoid generating dust.
- Storage: To maintain chemical integrity and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at

refrigerated temperatures (2-8°C).[4][7] This minimizes both oxidation and the potential for anhydride formation.

## Section 4: Conclusion

**3-(3'-Chlorobenzyloxy)phenylboronic acid** is a valuable building block in modern drug discovery. However, its utility is fundamentally linked to a precise understanding of its physical properties. The predicted data available serves as a useful guide, but it cannot replace rigorous experimental verification. The protocols outlined in this guide for determining melting point, solubility, and stability provide a robust framework for generating the high-quality, reliable data necessary to advance a research program. By investing in this foundational characterization, researchers can mitigate risks, streamline formulation development, and make more informed decisions on the path to creating new therapeutics.

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